(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid (2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 119212-33-8
VCID: VC20844997
InChI: InChI=1S/C36H51N9O20S3/c37-14(34(60)61)1-4-22(47)43-17(31(57)40-8-25(50)51)11-66-21-7-20(46)29(67-12-18(32(58)41-9-26(52)53)44-23(48)5-2-15(38)35(62)63)30(28(21)56)68-13-19(33(59)42-10-27(54)55)45-24(49)6-3-16(39)36(64)65/h7,14-19,46,56H,1-6,8-13,37-39H2,(H,40,57)(H,41,58)(H,42,59)(H,43,47)(H,44,48)(H,45,49)(H,50,51)(H,52,53)(H,54,55)(H,60,61)(H,62,63)(H,64,65)/t14-,15-,16-,17-,18-,19-/m0/s1
SMILES: C1=C(C(=C(C(=C1O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Molecular Formula: C36H51N9O20S3
Molecular Weight: 1026.0 g/mol

(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

CAS No.: 119212-33-8

Cat. No.: VC20844997

Molecular Formula: C36H51N9O20S3

Molecular Weight: 1026.0 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid - 119212-33-8

Specification

CAS No. 119212-33-8
Molecular Formula C36H51N9O20S3
Molecular Weight 1026.0 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-3-[3,4-bis[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl]-2,5-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C36H51N9O20S3/c37-14(34(60)61)1-4-22(47)43-17(31(57)40-8-25(50)51)11-66-21-7-20(46)29(67-12-18(32(58)41-9-26(52)53)44-23(48)5-2-15(38)35(62)63)30(28(21)56)68-13-19(33(59)42-10-27(54)55)45-24(49)6-3-16(39)36(64)65/h7,14-19,46,56H,1-6,8-13,37-39H2,(H,40,57)(H,41,58)(H,42,59)(H,43,47)(H,44,48)(H,45,49)(H,50,51)(H,52,53)(H,54,55)(H,60,61)(H,62,63)(H,64,65)/t14-,15-,16-,17-,18-,19-/m0/s1
Standard InChI Key HQCPTPHSOWKOST-DYKIIFRCSA-N
Isomeric SMILES C1=C(C(=C(C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
SMILES C1=C(C(=C(C(=C1O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Canonical SMILES C1=C(C(=C(C(=C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

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